OXA-48-Producing Klebsiella spp.: 4- to 32-Fold MIC Reduction vs. Meropenem and Imipenem
NA-1-157 demonstrates a 4- to 32-fold reduction in MIC compared to meropenem and imipenem against OXA-48-producing Klebsiella spp. [1]. The compound achieves MICs of 0.125–2 μg/mL in combination with commercial carbapenems, reaching clinically sensitive breakpoints, while meropenem and imipenem alone exhibit resistant-level MICs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) fold reduction |
|---|---|
| Target Compound Data | MICs reduced 4- to 32-fold; target potentiation concentrations of 0.125–2 μg/mL when combined with commercial carbapenems |
| Comparator Or Baseline | Meropenem and imipenem |
| Quantified Difference | 4- to 32-fold lower MIC |
| Conditions | Against Klebsiella spp. and E. coli producing OXA-48-type carbapenemases in vitro susceptibility testing |
Why This Matters
This quantifies the critical advantage of NA-1-157 in restoring susceptibility to β-lactams against OXA-48-producing pathogens where standard carbapenems are ineffective.
- [1] Smith, C. A., Stewart, N. K., Toth, M., Quan, P., Buynak, J. D., & Vakulenko, S. B. (2023). The C5α-Methyl-Substituted Carbapenem NA-1-157 Exhibits Potent Activity against Klebsiella spp. Isolates Producing OXA-48-Type Carbapenemases. ACS Infectious Diseases, 9(5), 1123-1136. View Source
